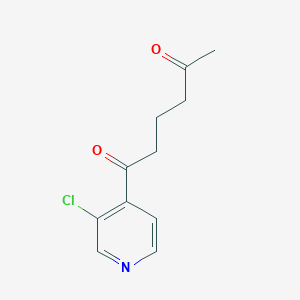

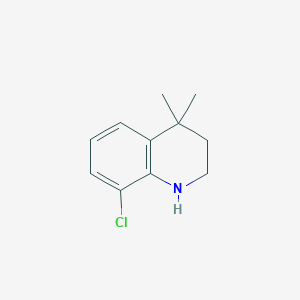

1-(3-Chloropyridin-4-yl)hexane-1,5-dione

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Luminescent Properties of Neutral Tris-Complexes

- Summary of Application: This research involves the synthesis, structure, and luminescent properties of neutral tris-complexes of Eu3+ and Sm3+ with a similar compound .

- Methods of Application: The reaction of the compound with freshly precipitated hydrated europium (ɪɪɪ) and samarium (ɪɪɪ) hydroxides in EtOH afforded crystalline complexes . The structure and composition of the complexes were characterized by physicochemical methods, including single-crystal X-ray diffraction .

- Results or Outcomes: The luminescent properties of these compounds in the crystalline state and in solutions were studied in detail .

2. Analgesic and Sedative Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

- Summary of Application: This research involves the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .

- Methods of Application: Eight compounds were received and their analgesic activity was confirmed in the “hot plate” test and in the “writhing” test .

- Results or Outcomes: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .

3. One-Pot Green Synthesis of Novel 1H-Pyrrole (Furan, Thiophene)-Conjugated Pyrazolo

- Summary of Application: This research involves the development of a green synthetic protocol for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo .

- Methods of Application: The synthesis was achieved by a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as ionic liquid medium at 75–80°C for 110–120 min .

- Results or Outcomes: The novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo derivatives were obtained in 80–85% yield .

4. Synthesis of Polysubstituted Furans

- Summary of Application: This research involves the synthesis of a series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones via a multicomponent reaction .

- Methods of Application: The synthesis was achieved by a one-pot reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

- Results or Outcomes: The polysubstituted furans were synthesized successfully .

5. Synthesis of Anti-depressant Molecules

- Summary of Application: This research involves the synthesis of anti-depressant molecules via metal-catalyzed reactions .

- Methods of Application: The synthesis was achieved by a variety of effective ways using metal-catalyzed steps .

- Results or Outcomes: The synthesized anti-depressant molecules have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

6. Synthesis of Contracted Porphyrins and Calixpyrroles

- Summary of Application: This research involves the synthesis of contracted porphyrin analogues, such as subporphyrins and calix 3pyrroles .

- Methods of Application: The synthesis was achieved by strain-controlled approaches using boron (III)-templating, core-modification, or ring tightening .

- Results or Outcomes: The synthesized contracted porphyrins exhibited unique ring-contraction effects, including strong boron chelation and strain-induced ring expansion .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chloropyridin-4-yl)hexane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-11(15)9-5-6-13-7-10(9)12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUYIDVWPCEDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699698 | |

| Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |

CAS RN |

898785-33-6 | |

| Record name | 1-(3-Chloropyridin-4-yl)hexane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B1465002.png)

![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)

![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)